1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide
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Overview
Description
1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide is a complex organic compound that features multiple functional groups, including oxadiazole, triazole, and carbohydrazide. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug design.
Preparation Methods
The synthesis of 1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide involves several steps:
Formation of the oxadiazole ring: This can be achieved through the nitration, oxidation, and oxidation coupling reactions of precursor compounds.
Synthesis of the triazole ring: The triazole ring can be synthesized via cycloaddition reactions involving azides and alkynes.
Coupling reactions: The final step involves coupling the oxadiazole and triazole rings with the carbohydrazide moiety under specific reaction conditions.
Chemical Reactions Analysis
1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or nitric acid.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the amino and methoxy groups, using halogenating agents.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent.
Material Science: It is used in the development of high-energy materials and explosives due to its energetic properties.
Biological Research: The compound is investigated for its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function . Additionally, it can interact with cellular receptors, modulating signal transduction pathways and leading to various biological effects.
Comparison with Similar Compounds
Similar compounds to 1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide include:
- 1-(4-amino-1,2,5-oxadiazol-3-yl)-4-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole
- 3-nitroamino-4-(5-amino-1,3,4-oxadiazol-2-yl)furazan
- 3,4-bis(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole
These compounds share similar structural features but differ in their functional groups and specific applications. The uniqueness of 1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide lies in its combination of oxadiazole, triazole, and carbohydrazide moieties, which contribute to its diverse biological and chemical properties.
Properties
Molecular Formula |
C20H18N8O4 |
---|---|
Molecular Weight |
434.4 g/mol |
IUPAC Name |
1-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-5-phenyltriazole-4-carboxamide |
InChI |
InChI=1S/C20H18N8O4/c1-30-14-9-8-12(10-15(14)31-2)11-22-24-20(29)16-17(13-6-4-3-5-7-13)28(27-23-16)19-18(21)25-32-26-19/h3-11H,1-2H3,(H2,21,25)(H,24,29)/b22-11+ |
InChI Key |
YEMNLJYOIZKQGV-SSDVNMTOSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/NC(=O)C2=C(N(N=N2)C3=NON=C3N)C4=CC=CC=C4)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)C2=C(N(N=N2)C3=NON=C3N)C4=CC=CC=C4)OC |
Origin of Product |
United States |
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